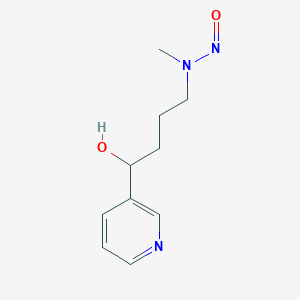

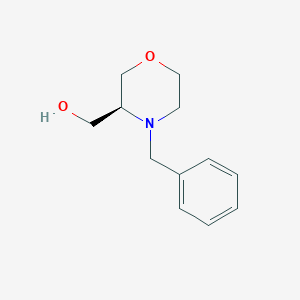

(S)-(4-苄基吗啉-3-基)甲醇

描述

Synthesis Analysis

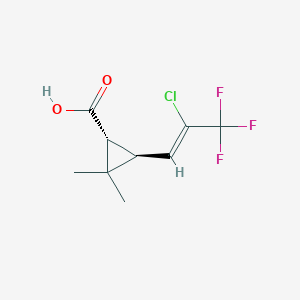

The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol involves key steps such as resolution of a morpholine amide intermediate to install the S-morpholino stereocenter, followed by a high-yielding Grignard reaction. The Grignard reaction is optimized using a combination of iodine and DIBAL-H for initiation, demonstrating the potential for continuous process implementation with magnesium recycling (Kopach et al., 2009).

Molecular Structure Analysis

Molecular structure analysis through methods such as NMR, HRMS, and X-ray diffraction provides insights into the stereochemistry and conformation of (S)-(4-Benzylmorpholin-3-yl)methanol and its intermediates. Crystallographic and conformational analyses confirm the structures of synthesized compounds, with DFT studies further validating these structures (Huang et al., 2021).

Chemical Reactions and Properties

(S)-(4-Benzylmorpholin-3-yl)methanol undergoes various chemical reactions, including photoinduced rearrangements and Grignard reactions, which are essential for its transformation into valuable pharmaceutical intermediates. Its reactivity facilitates the synthesis of complex molecules, highlighting its importance in organic synthesis (Fan et al., 2017).

Physical Properties Analysis

The physical properties of (S)-(4-Benzylmorpholin-3-yl)methanol, including solubility, melting point, and crystalline structure, are crucial for its handling and application in synthesis processes. These properties are determined through spectroscopic studies and X-ray crystallography, providing a foundation for its use in various chemical reactions (Zhu et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and participation in cycloadditions and other organic transformations, underline the versatility of (S)-(4-Benzylmorpholin-3-yl)methanol. Studies on its electrochemical behavior and fluorescence derivatization for high-performance liquid chromatography further exemplify its utility in analytical and synthetic chemistry (Iwata et al., 1986).

科学研究应用

手性2-吗啉的实用合成

在Eli Lilly and Company为一种2期研究药物的关键起始物质开发了商业合成方法,展示了(S)-(4-苄基吗啉-3-基)甲醇在制药中间体生产中的应用。该合成涉及高产率的格氏试剂反应,通过使用碘和DIBAL-H进行优化,展示了其在可扩展的制药应用中的潜力(Kopach et al., 2009)。

做Huisgen 1,3-双极环加成的催化剂

这种化合物的衍生物是一项研究的一部分,旨在创造用于Huisgen 1,3-双极环加成的高活性催化剂,这在点击化学中至关重要。该研究展示了一种与CuCl形成稳定络合物的配体,突出了其在催化双极环加成反应中的效率,包括在水和纯净条件下,在低催化剂负载和与游离氨基团兼容性的各种条件下,强调了其在有机合成和药物开发中的实用性(Ozcubukcu et al., 2009)。

对轻钢的缓蚀作用

(S)-(4-苄基吗啉-3-基)甲醇的衍生物被研究作为酸性介质中轻钢的缓蚀剂,这是材料科学和工程的一项重要研究。研究发现这些衍生物有效地抑制了腐蚀,表明它们在工业应用中作为保护剂的潜力,特别是在腐蚀构成重大挑战的环境中(Ma et al., 2017)。

甲醇作为氢源和C1合成子

一项研究突出了甲醇作为氢源和C1合成子的作用,在化学合成和能源技术中找到了有趣的应用。这项研究强调了甲醇在胺的N-甲基化和使用甲醇进行硝基芳烃的转移氢化中的有效性,对绿色化学和可持续合成实践具有重要意义(Sarki等,2021)。

溶剂对分子聚集的影响

对溶剂对分子聚集的影响的研究突出了甲醇对特定化合物行为的影响,有助于更广泛地理解溶剂化现象和溶液中分子相互作用。这项研究可以为新材料的开发和在学术和工业环境中反应条件的优化提供信息(Matwijczuk et al., 2016)。

安全和危害

未来方向

属性

IUPAC Name |

[(3S)-4-benzylmorpholin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXVETYMUMERG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363825 | |

| Record name | (s)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-(4-Benzylmorpholin-3-yl)methanol | |

CAS RN |

101376-25-4 | |

| Record name | (s)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。